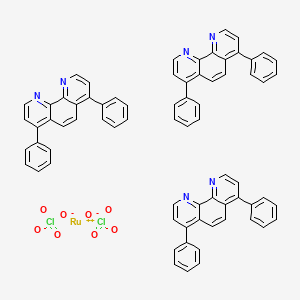
Tris(4,7-diphényl-1,10-phénanthroline)ruthénium(II) bis(perchlorate)
Vue d'ensemble
Description
Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride, also known as Ru(ddp), is a complex used as a probe for luminescent detection and quantitation of oxygen . It is also used for fiber optic sensors . Further, it is used in studies on oxygen in skin and skin tumors as well as measurement of oxygen flux through the skin .
Synthesis Analysis
The synthesis of Ru(II) complexes possessing a linker arm which is a functional group for forming a covalent linkage with an appropriate silicate precursor has been reported . Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) complex is the fluorophore of choice in this work since it is a well-known fluorescent dye quenched dynamically by oxygen .Chemical Reactions Analysis
The relative chemiluminescence intensities for the reactions between the ruthenium complexes (Ru(bipy)32+, Ru(phen)32+ and Ru(BPS)34−) and analytes (barbitone, codeine, citric acid, furosemide, hydrochlorothiazide, potassium oxalate, strychnine and tripropylamine) were established using a flow injection analysis (FIA) manifold with chemiluminescence detector constructed in a laboratory .Physical And Chemical Properties Analysis
Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride is soluble in alcohol and dimethylformamide, but insoluble in water . Its empirical formula is C72H48Cl2N6Ru, and its molecular weight is 1169.17 .Applications De Recherche Scientifique
Détection Luminescente de l'Oxygène
Ce composé est couramment utilisé comme sonde pour la détection et la quantification luminescente de l'oxygène. Il fonctionne sur le principe que la luminescence du composé est éteinte par l'oxygène, ce qui permet des mesures sensibles des niveaux d'oxygène dans divers environnements .
Capteurs à Fibres Optiques
En raison de ses propriétés luminescentes, il est également utilisé dans les capteurs à fibres optiques. Ces capteurs peuvent être conçus pour détecter les changements de niveaux d'oxygène, ce qui est précieux pour la surveillance environnementale et le diagnostic médical .
Études sur l'Oxygène de la Peau et des Tumeurs Cutanées
Les chercheurs utilisent ce composé dans des études axées sur l'oxygène dans la peau et les tumeurs cutanées. Il aide à comprendre les niveaux d'oxygénation au sein des tissus, ce qui est crucial pour étudier le métabolisme tumoral et les réponses au traitement .
Mesure du Flux d'Oxygène
Une autre application importante est la mesure du flux d'oxygène à travers la peau. Ceci est important pour évaluer la respiration cutanée et peut avoir des implications dans la recherche dermatologique et les études sur la cicatrisation des plaies .
Indicateur Redox
Il sert d'indicateur redox dans diverses réactions chimiques. Le changement de sa luminescence peut indiquer l'état redox d'un système, ce qui est utile en chimie analytique et en recherche biochimique .
Respirométrie Optique Fluorescente (FOR)
Le composé a été appliqué en utilisant la technique de respirométrie optique fluorescente (FOR). Cette méthode permet de mesurer la consommation d'oxygène dans les échantillons biologiques, fournissant des informations sur les taux métaboliques et l'activité respiratoire .
Mécanisme D'action
The fluorescence of the dye (abs. λ max 455 nm, luminescence λ max 613 nm) is strongly reduced by molecular oxygen due to dynamic quenching, making Ru(ddp) a viable oxygen probe based on either measurement of intensity or decay time . This oxygen probe has been used to optimize optical oxygen sensors, to measure oxygen flux through tissues and in skin tumors, and for oxygen imaging .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(perchlorate) plays a significant role in biochemical reactions due to its ability to act as a fluorescent sensor. It interacts with various biomolecules, including enzymes and proteins, through its luminescent properties. The compound is particularly sensitive to oxygen, which quenches its fluorescence. This interaction allows it to be used in oxygen sensing assays, where the fluorescence intensity correlates with the oxygen concentration in the sample . Additionally, Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(perchlorate) can interact with nucleic acids, providing insights into DNA and RNA structures and dynamics .
Cellular Effects
Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(perchlorate) influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s luminescent properties enable it to be used in cellular imaging, allowing researchers to visualize cellular structures and monitor changes in real-time. It has been shown to affect cell signaling pathways by modulating the activity of specific enzymes and proteins involved in these pathways . Furthermore, Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(perchlorate) can influence gene expression by binding to nucleic acids and altering their transcriptional activity .
Molecular Mechanism
The molecular mechanism of Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(perchlorate) involves its interaction with biomolecules at the molecular level. The compound binds to oxygen molecules, leading to a quenching of its fluorescence. This binding interaction is crucial for its role as an oxygen sensor. Additionally, Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(perchlorate) can inhibit or activate specific enzymes, depending on the context of the biochemical reaction . It also affects gene expression by binding to nucleic acids and modulating their transcriptional activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(perchlorate) can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(perchlorate) remains stable under specific conditions, allowing for prolonged use in assays . Its degradation over time can lead to a decrease in fluorescence intensity, affecting the accuracy of oxygen sensing and other applications .
Dosage Effects in Animal Models
The effects of Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(perchlorate) vary with different dosages in animal models. At low doses, the compound can effectively function as an oxygen sensor without causing significant adverse effects. At higher doses, it may exhibit toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for specific applications .
Metabolic Pathways
Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(perchlorate) is involved in various metabolic pathways, interacting with enzymes and cofactors essential for cellular metabolism. The compound can affect metabolic flux and metabolite levels by modulating the activity of specific enzymes . Its interaction with oxygen molecules also plays a role in cellular respiration and energy production, making it a valuable tool for studying metabolic processes .
Transport and Distribution
The transport and distribution of Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(perchlorate) within cells and tissues are influenced by its interaction with transporters and binding proteins. The compound can be localized to specific cellular compartments, where it exerts its effects on cellular function . Its accumulation in certain tissues can provide insights into its distribution and potential therapeutic applications .
Subcellular Localization
Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(perchlorate) exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to particular compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell can influence its interaction with biomolecules and its overall efficacy in biochemical assays .
Propriétés
IUPAC Name |
4,7-diphenyl-1,10-phenanthroline;ruthenium(2+);diperchlorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C24H16N2.2ClHO4.Ru/c3*1-3-7-17(8-4-1)19-13-15-25-23-21(19)11-12-22-20(14-16-26-24(22)23)18-9-5-2-6-10-18;2*2-1(3,4)5;/h3*1-16H;2*(H,2,3,4,5);/q;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBZIKDAUJCZDU-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ru+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H48Cl2N6O8Ru | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70475125 | |
| Record name | Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(perchlorate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70475125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1297.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75213-31-9 | |
| Record name | Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) bis(perchlorate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70475125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



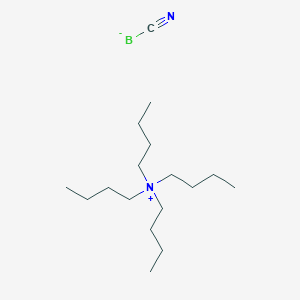


![Ethyl 3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate](/img/structure/B1354352.png)
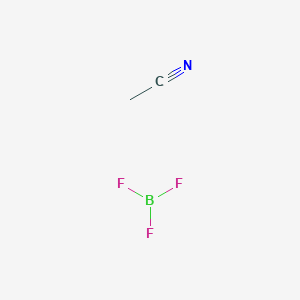
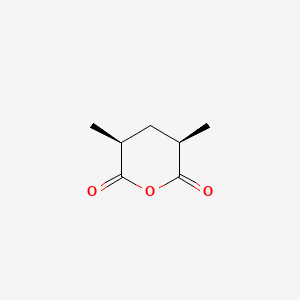

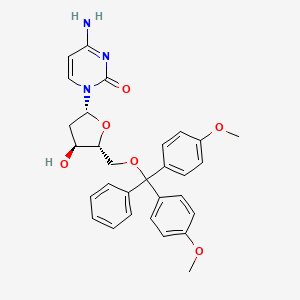
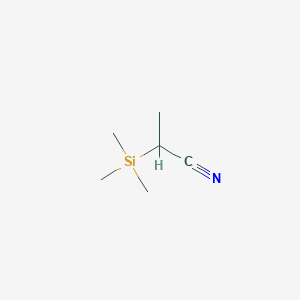
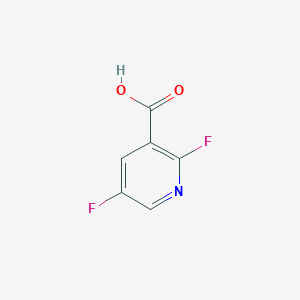
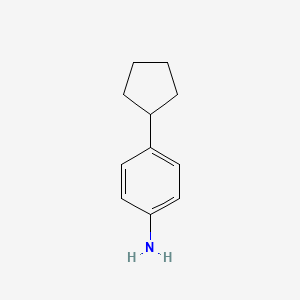
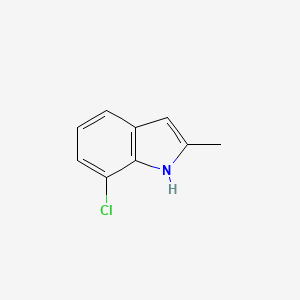
![8-Ethoxy-imidazo[1,2-a]pyrazine](/img/structure/B1354372.png)
